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Introduction
YCH1899 is a novel and potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP)

enzymes, specifically targeting PARP1 and PARP2.[1][2] As a phthalazin-1(2H)-one derivative,

its development marks a significant advancement in the landscape of cancer therapeutics,

particularly in addressing the challenge of acquired resistance to existing PARP inhibitors.[2][3]

[4][5] This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, and preclinical data of YCH1899, intended

to serve as a valuable resource for researchers and professionals in the field of drug discovery

and development.

Chemical Structure and Physicochemical Properties
YCH1899 is chemically identified as 4-((2-fluoro-5-((5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-

a]pyrazin-3-yl)carbonyl)phenyl)methyl)phthalazin-1(2H)-one. Its fundamental properties are

summarized in the table below.
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Property Value

Molecular Formula C25H18BrFN6O3

Molecular Weight 549.4 g/mol

CAS Number 3032451-66-1

Appearance Solid

Solubility Soluble in DMSO

Biological Activity and Mechanism of Action
YCH1899 is a highly potent inhibitor of PARP1 and PARP2, with an IC50 value of less than

0.001 nM for both enzymes.[1][6] Its mechanism of action is centered on the inhibition of

PARP-mediated DNA repair, leading to the accumulation of DNA single-strand breaks, which

subsequently collapse replication forks to generate cytotoxic DNA double-strand breaks. In

cancer cells with deficiencies in homologous recombination (HR) repair, such as those with

BRCA1/2 mutations, this targeted inhibition of a key DNA repair pathway induces synthetic

lethality.

A key feature of YCH1899 is its ability to overcome resistance to other PARP inhibitors like

olaparib and talazoparib.[2][3][4][5] This is attributed to its retained activity in cancer cells that

have developed resistance through mechanisms such as the restoration of BRCA1/2 function

or the loss of 53BP1.[2][4]

Signaling Pathway of PARP Inhibition and Synthetic
Lethality
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Mechanism of PARP Inhibition and Synthetic Lethality
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Caption: Signaling pathway of YCH1899-mediated PARP inhibition.
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Preclinical Data
In Vitro Activity
YCH1899 has demonstrated potent anti-proliferative activity against a range of cancer cell

lines, including those resistant to other PARP inhibitors.

Cell Line Genotype IC50 (nM)

Capan-1 BRCA2 mutant 0.10[1]

Capan-1/OP (Olaparib-

resistant)
0.89[1][2]

Capan-1/TP (Talazoparib-

resistant)
1.13[1][2]

V-C8 BRCA2 mutant 1.19[1]

V79 BRCA wild-type 44.24[1]

HCT-15 BRCA wild-type Not specified

HCC1937 BRCA1 mutant 4.54[6]

In Vivo Activity
In a mouse xenograft model using olaparib-resistant MDA-MB-436 breast cancer cells,

YCH1899 demonstrated a reduction in tumor growth at doses of 12.5 and 25 mg/kg.[6]

Pharmacokinetic Properties
Pharmacokinetic studies in rats have shown that YCH1899 possesses acceptable properties

for an orally administered drug.[1][2][4][5]

Species Route of Administration Observation

Rats Oral
Acceptable pharmacokinetic

properties[1][2][4][5]

Rats Intravenous (5 mg/kg) Moderate clearance rate[2]
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Experimental Protocols
PARP1/2 Inhibition Assay
A detailed protocol for determining the IC50 of YCH1899 against PARP1 and PARP2 would

typically involve a commercially available chemiluminescent or fluorescent-based assay. The

general workflow is as follows:
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Workflow for PARP Inhibition Assay

Prepare Reagents:
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and YCH1899
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Add Streptavidin-HRP and
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Caption: General workflow for a PARP inhibition assay.
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Cell Proliferation Assay
The anti-proliferative activity of YCH1899 is typically assessed using a cell viability assay, such

as the CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology:

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a serial dilution of YCH1899 for a specified period (e.g., 72 hours).

CellTiter-Glo® reagent is added to each well, and luminescence is measured using a plate

reader.

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

curve.

In Vivo Xenograft Model
The anti-tumor efficacy of YCH1899 in vivo is evaluated using animal models.

Methodology:

Human cancer cells (e.g., olaparib-resistant MDA-MB-436) are subcutaneously implanted

into immunodeficient mice.

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment

groups.

YCH1899 is administered orally at specified doses and schedules.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors are excised and may be used for further analysis.

Conclusion
YCH1899 is a promising next-generation PARP inhibitor with potent activity against both

sensitive and resistant cancer cell lines. Its ability to overcome common mechanisms of
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resistance to existing PARP inhibitors highlights its potential as a valuable therapeutic agent in

the treatment of various cancers. Further preclinical and clinical investigations are warranted to

fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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